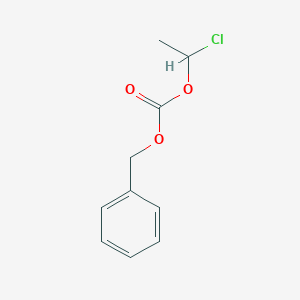
Benzyl 1-chloroethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-chloroethyl carbonate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of chloroformic acid and is characterized by the presence of a benzyl group attached to a 1-chloroethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 1-chloroethyl carbonate can be synthesized through the reaction of benzyl alcohol with phosgene in the presence of a base. The reaction typically proceeds as follows: [ \text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OCOCl} + \text{HCl} ] Phosgene is used in excess to minimize the production of the carbonate byproduct. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent safety measures due to the hazardous nature of phosgene. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 1-chloroethyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines to form carbamates. [ \text{PhCH}_2\text{OCOCl} + \text{H}_2\text{NR} \rightarrow \text{PhCH}_2\text{OCO-NHR} + \text{HCl} ]
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzyl alcohol and carbon dioxide. [ \text{PhCH}_2\text{OCOCl} + \text{H}_2\text{O} \rightarrow \text{PhCH}_2\text{OH} + \text{CO}_2 + \text{HCl} ]
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions to form carbamates.
Water: Used in hydrolysis reactions to break down the compound.
Major Products Formed:
Carbamates: Formed through nucleophilic substitution with amines.
Benzyl Alcohol: Formed through hydrolysis.
Scientific Research Applications
Benzyl 1-chloroethyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups in organic synthesis.
Pharmaceuticals: The compound is employed in the synthesis of various pharmaceutical intermediates.
Polymer Chemistry: It is used in the preparation of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of benzyl 1-chloroethyl carbonate involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of carbamates or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Benzyl Chloroformate: Similar in structure but lacks the 1-chloroethyl group.
Ethyl Chloroformate: Contains an ethyl group instead of a benzyl group.
Uniqueness: Benzyl 1-chloroethyl carbonate is unique due to the presence of both a benzyl group and a 1-chloroethyl carbonate moiety, which imparts distinct reactivity and properties compared to other chloroformates.
Properties
IUPAC Name |
benzyl 1-chloroethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-8(11)14-10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWKDMLCIQLGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OCC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

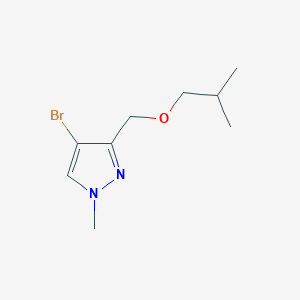
![2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2536391.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide](/img/structure/B2536392.png)
![2-{4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2536393.png)
![6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2536394.png)

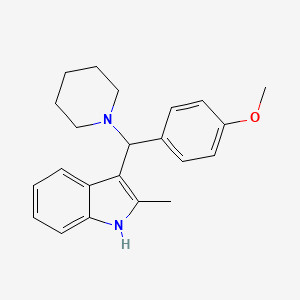
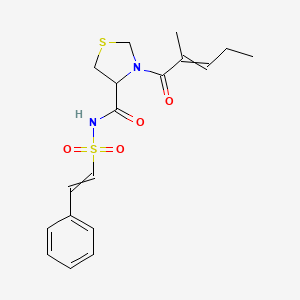
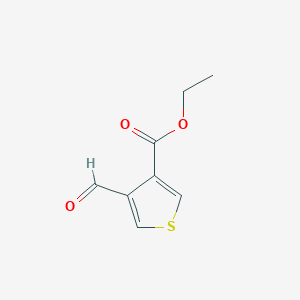
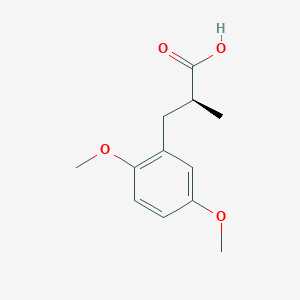

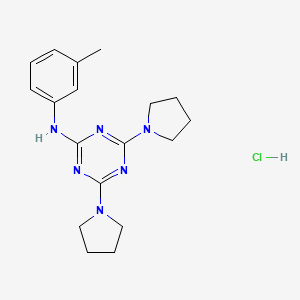
![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)
